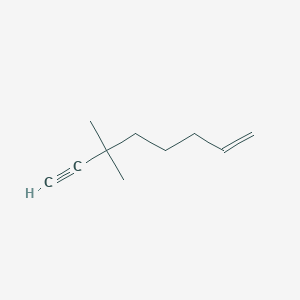
6,6-Dimethyloct-1-en-7-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Dimethyloct-1-en-7-yne is an organic compound with the molecular formula C10H16 It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyloct-1-en-7-yne typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction introduces the triple bond into the molecule, resulting in the formation of the enyne structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale ethynylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyloct-1-en-7-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double bond or single bond, depending on the reagents used.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the triple bond.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
6,6-Dimethyloct-1-en-7-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyloct-1-en-7-yne involves its interaction with various molecular targets and pathways. The presence of both double and triple bonds allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or chemical modification.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-6-en-1-yn-3-ol: Similar structure with an additional hydroxyl group.
6-Methyloct-1-en-7-yne: Similar structure with one less methyl group.
Uniqueness
6,6-Dimethyloct-1-en-7-yne is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and properties compared to other enynes. Its structure allows for selective reactions that can be harnessed in various chemical and industrial applications.
Properties
CAS No. |
61422-80-8 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
6,6-dimethyloct-1-en-7-yne |
InChI |
InChI=1S/C10H16/c1-5-7-8-9-10(3,4)6-2/h2,5H,1,7-9H2,3-4H3 |
InChI Key |
RHVUVCDDGXSMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC=C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















